molecular formula C10H10Cl2O3S B15197937 4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride

4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride

Cat. No.: B15197937
M. Wt: 281.15 g/mol
InChI Key: XYIRMNSBSXSUMU-NSCUHMNNSA-N
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Description

4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride is an organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a but-2-en-1-yloxy group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzenesulfonyl chloride.

    Alkylation: The 3-chlorobenzenesulfonyl chloride undergoes an alkylation reaction with but-2-en-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation: The but-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Epoxides and Diols: Formed from the oxidation of the but-2-en-1-yloxy group.

Scientific Research Applications

4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor to biologically active compounds.

    Material Science: Utilized in the development of novel polymers and materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride: Similar structure but with a fluorine atom instead of chlorine.

    4-(But-2-en-1-yloxy)-3-bromobenzenesulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.

    4-(But-2-en-1-yloxy)-3-iodobenzenesulfonyl chloride: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

The uniqueness of 4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride lies in its specific reactivity profile and the influence of the chlorine atom on its chemical behavior. The presence of the chlorine atom can affect the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H10Cl2O3S

Molecular Weight

281.15 g/mol

IUPAC Name

4-[(E)-but-2-enoxy]-3-chlorobenzenesulfonyl chloride

InChI

InChI=1S/C10H10Cl2O3S/c1-2-3-6-15-10-5-4-8(7-9(10)11)16(12,13)14/h2-5,7H,6H2,1H3/b3-2+

InChI Key

XYIRMNSBSXSUMU-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl

Canonical SMILES

CC=CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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